An In-depth Technical Guide on 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one
An In-depth Technical Guide on 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic compound of significant interest in medicinal and organic chemistry. Primarily documented as a key intermediate in the synthesis of the investigational antipsychotic agent Bifeprunox, its chemical architecture suggests potential for broader biological activities.[1] This technical guide provides a comprehensive overview of the known chemical properties of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, drawing from available data. Due to its status as a synthetic intermediate, detailed experimental data on its biological properties and specific signaling pathway interactions are limited in publicly accessible literature. This document consolidates the available information on its chemical identity, computed properties, and the general biological context of the benzoxazolone scaffold.
Chemical Identity and Physical Properties
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is characterized as an off-white solid.[2] Its core structure is a benzoxazolone ring system, featuring both a chloro and a nitro substituent, which contribute to its reactivity and potential as a versatile building block in synthetic chemistry.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one[1] |
| CAS Number | 811810-67-0[1][2] |
| Molecular Formula | C₇H₃ClN₂O₄[1][2][3] |
| Molecular Weight | 214.56 g/mol [1][3] |
| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)O2)--INVALID-LINK--[O-])Cl[2] |
| InChI Key | CRZGVTHVMCEWRC-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Appearance | Off-white solid | [2] |
| Solubility | Soluble in ethanol and methanol | Predicted |
| Density | 1.704 ± 0.06 g/cm³ | Predicted |
| pKa | 6.98 ± 0.70 | Predicted |
Note: Some physical properties are based on computational predictions and have not been experimentally verified in the available literature.
Computational Data
Computational modeling provides further insights into the molecular properties of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one.
Table 3: Computed Molecular Descriptors
| Descriptor | Value |
| XLogP3-AA | 1.6[2] |
| Topological Polar Surface Area | 84.2 Ų[2] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 0 |
| Heavy Atom Count | 14[2] |
| Complexity | 279[2] |
Synthesis
A plausible synthetic pathway could involve the nitration and chlorination of a suitable benzoxazolone precursor. The specific substitution pattern with chloro and nitro groups creates an electron-deficient aromatic system, which enhances its reactivity in subsequent synthetic transformations.[1]
Below is a logical workflow for the potential synthesis of this compound, based on general principles of organic synthesis.
Biological Activity and Potential Signaling Pathways
Direct experimental evidence for the biological activity and mechanism of action of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is currently lacking in the scientific literature. However, the broader class of benzoxazolone and nitrobenzoxadiazole derivatives has been the subject of extensive research, revealing a wide range of biological activities.
Inhibition of Glutathione S-Transferases (GSTs)
A significant body of research points to the potential of nitro-substituted benzoxadiazole derivatives to act as inhibitors of glutathione S-transferases (GSTs).[4] GSTs are a family of enzymes involved in cellular detoxification by conjugating glutathione to various xenobiotics. Overexpression of certain GST isoforms is a known mechanism of drug resistance in cancer cells.
Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to act as suicide inhibitors for GSTs.[4] The mechanism involves the formation of a sigma complex between the inhibitor and glutathione, which is stabilized in the active site of the enzyme.[4] This inhibition can lead to the accumulation of cytotoxic compounds and trigger apoptosis in tumor cells.
Other Potential Activities
Benzoxazolone derivatives have been investigated for a variety of other pharmacological effects, including:
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Antibacterial and Antifungal Activity: The benzoxazolone scaffold is found in naturally occurring compounds in plants that act as defense mechanisms against microbes.[1]
-
Anti-inflammatory Properties: Some analogs have demonstrated significant inhibitory activity against TNF-α.[1]
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Antitumor Activity: Besides GST inhibition, other mechanisms for the antitumor activity of benzoxazolone derivatives have been explored.
It is important to reiterate that these activities are characteristic of the broader class of compounds and have not been specifically demonstrated for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one.
Applications in Drug Development
The primary and most documented application of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is as a crucial intermediate in the multi-step synthesis of Bifeprunox.[1][2] Bifeprunox is an investigational drug that has been studied for its potential as an antipsychotic agent. The synthesis of such complex molecules requires well-defined and characterizable intermediates, a role fulfilled by the title compound.
Conclusion
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a valuable chemical entity, primarily recognized for its role in the synthesis of the pharmaceutical agent Bifeprunox. While its own biological activities have not been extensively studied, its structural similarity to other biologically active benzoxazolones, particularly in the context of GST inhibition, suggests that it could be a scaffold of interest for further investigation in drug discovery programs. The lack of detailed, publicly available experimental data underscores the need for further research to fully characterize its chemical and biological properties. This guide serves as a compilation of the current knowledge and a starting point for future research endeavors.
References
- 1. 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one|811810-67-0 [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
